1-Benzyl-2,5-dipropylpiperazine
Description
1-Benzyl-2,5-dipropylpiperazine is a piperazine derivative characterized by a benzyl group at the N1 position and propyl substituents at the 2- and 5-positions of the piperazine ring. Its molecular formula is C₁₇H₂₈N₂, with a molecular weight of approximately 260.42 g/mol. The compound’s structure combines lipophilic propyl chains with the aromatic benzyl moiety, influencing its physicochemical properties, such as solubility and membrane permeability.
Properties
Molecular Formula |
C17H28N2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-benzyl-2,5-dipropylpiperazine |
InChI |
InChI=1S/C17H28N2/c1-3-8-16-14-19(17(9-4-2)12-18-16)13-15-10-6-5-7-11-15/h5-7,10-11,16-18H,3-4,8-9,12-14H2,1-2H3 |
InChI Key |
GEGXGIRNSQWECW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC(CN1CC2=CC=CC=C2)CCC |
Origin of Product |
United States |
Preparation Methods
Overview of Piperazine Derivatives Synthesis
Piperazine derivatives, including disubstituted variants, are commonly synthesized through:
- Cyclization strategies involving substituted diamines and dihaloalkanes.
- Reductive amination and alkylation of piperazine or piperidine intermediates.
- Catalytic hydrogenation and functional group transformations on piperidine/piperazine rings.
These methods are adapted to introduce specific substituents such as benzyl and propyl groups at defined positions on the ring.
Preparation Methods of 1-Benzyl-2,5-dipropylpiperazine
General Synthetic Route
The synthesis of this compound typically involves the following key steps:
Step 1: Preparation of Piperazine Core
Starting from piperazine or a suitable protected piperazine derivative, the ring is functionalized at the 2 and 5 positions with propyl groups. This can be achieved via alkylation using propyl halides under basic conditions.Step 2: N-Benzylation
The nitrogen at position 1 is benzylated using benzyl halides (e.g., benzyl chloride or benzyl bromide) in the presence of a base to yield the N-benzylated product.Step 3: Purification and Characterization
The product is purified by crystallization or chromatography and characterized by spectroscopic methods such as NMR, IR, and mass spectrometry.
Detailed Synthetic Example
Although direct literature for this compound is limited, closely related compounds such as 1-Benzyl-2,5-dimethylpiperazine have been synthesized using similar methods, which can be adapted for propyl substitution.
Example Procedure (Adapted from 1-Benzyl-2,5-dimethylpiperazine synthesis):
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Piperazine + Propyl bromide, base (K2CO3) | Alkylation at C-2 and C-5 positions | Moderate to good yield expected |
| 2 | Intermediate + Benzyl chloride, base | N-Benzylation at nitrogen 1 | High selectivity for N-benzyl |
| 3 | Purification by recrystallization | Removal of impurities | Product obtained as white solid |
Alternative Approaches
Cyclization of N-Benzylated diamines with dihaloalkanes:
Using N-benzylated diamines and 1,3-dihalopropanes under basic conditions can form the piperazine ring with propyl substituents at the 2 and 5 positions.Reductive amination:
Reductive amination of 1-benzylpiperazine with propionaldehyde under reducing conditions can introduce propyl groups at the 2 and 5 positions.
Reaction Conditions and Solvents
Common solvents and reagents include:
| Reagent Type | Examples | Role |
|---|---|---|
| Alkylating agents | Propyl bromide, benzyl chloride | Introduce propyl and benzyl groups |
| Bases | Potassium carbonate, sodium hydride | Deprotonate amines for alkylation |
| Solvents | Dichloromethane, tetrahydrofuran, chloroform | Reaction medium |
Purification and Characterization
- Purification typically involves extraction, washing, drying, and recrystallization.
- Characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm substitution pattern and ring conformation.
- Mass Spectrometry (MS) : To confirm molecular weight.
- Infrared Spectroscopy (IR) : To verify functional groups.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|---|
| Direct Alkylation | Piperazine, propyl halide, benzyl halide | Sequential alkylation and benzylation | Straightforward, scalable | Requires careful control of selectivity | Moderate to high |
| Cyclization of N-Benzylated Diamines | N-Benzyl diamine, dihaloalkane | Ring closure under basic conditions | High regioselectivity | Multi-step, requires pure intermediates | Moderate |
| Reductive Amination | 1-Benzylpiperazine, propionaldehyde, reducing agent | Reductive amination at C-2, C-5 | Mild conditions, selective | May require purification from side products | Moderate |
Research Findings and Discussion
- The alkylation approach is the most commonly reported and practical method for synthesizing 1-benzyl-2,5-disubstituted piperazines, including dipropyl derivatives.
- The choice of base and solvent critically affects the selectivity and yield of the alkylation steps.
- N-Benzylation typically proceeds with high selectivity under mild conditions, favoring substitution at the nitrogen atom without over-alkylation.
- Alternative methods such as cyclization provide regioselective access but may involve longer synthetic routes.
- Spectroscopic analysis confirms that the piperazine ring adopts conformations consistent with substituted piperazines, which can influence biological activity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,5-dipropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: The benzyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-2,5-dipropylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,5-dipropylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 1-Benzyl-2,5-dipropylpiperazine | N1: Benzyl; C2/C5: Propyl | C₁₇H₂₈N₂ | 260.42 | High lipophilicity; potential CNS activity |
| 1-Benzyl-2,5-diethylpiperazine | N1: Benzyl; C2/C5: Ethyl | C₁₅H₂₄N₂ | 232.36 | Moderate lipophilicity; antimicrobial applications |
| 1-(2,5-Dimethylphenyl)piperazine | N1: 2,5-Dimethylphenyl | C₁₂H₁₈N₂ | 190.29 | Electron-donating groups; serotonin receptor affinity |
| 1-(2,5-Dichlorophenyl)piperazine | N1: 2,5-Dichlorophenyl | C₁₀H₁₂Cl₂N₂ | 230.93 | Electron-withdrawing substituents; antipsychotic research |
| 1-Benzylpiperazine (BZP) | N1: Benzyl; C2/C5: Unsubstituted | C₁₁H₁₆N₂ | 176.26 | Stimulant effects; historical recreational use |
Key Observations:
Chlorinated derivatives (e.g., 1-(2,5-dichlorophenyl)piperazine) exhibit reduced lipophilicity due to electron-withdrawing effects, impacting receptor binding profiles .
Biological Activity :
- Ethyl-substituted analogs (e.g., 1-benzyl-2,5-diethylpiperazine) have demonstrated antimicrobial activity in preclinical studies, attributed to alkyl chain flexibility and hydrophobic interactions with bacterial membranes .
- Dimethylphenyl derivatives (e.g., 1-(2,5-dimethylphenyl)piperazine) show affinity for serotonin (5-HT) receptors, suggesting utility in mood disorder therapeutics .
Synthetic Complexity :
- The synthesis of this compound likely follows methods similar to other N-alkylated piperazines, such as nucleophilic substitution or reductive amination in polar aprotic solvents (e.g., DMF) .
- Chlorinated derivatives often require halogenation steps, increasing synthetic complexity compared to alkyl-substituted analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Benzyl-2,5-dipropylpiperazine, and how are reaction conditions optimized?
- Methodology : The synthesis of piperazine derivatives typically involves nucleophilic substitution or alkylation reactions. For example, 1-benzylpiperazine derivatives are synthesized by reacting piperazine with benzyl halides in the presence of a base (e.g., triethylamine) and a polar aprotic solvent like dichloromethane . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents. Column chromatography is commonly used for purification .
- Key Parameters :
| Parameter | Typical Range |
|---|---|
| Temperature | 0–25°C |
| Solvent | Dichloromethane or THF |
| Base | Triethylamine or NaHCO₃ |
| Purification | Silica gel column (hexane/ethyl acetate) |
Q. How is the structural identity of this compound confirmed post-synthesis?
- Analytical Techniques :
- ¹H/¹³C NMR : Peaks for benzyl protons (δ 7.2–7.4 ppm), piperazine ring protons (δ 2.5–3.5 ppm), and propyl side chains (δ 0.8–1.6 ppm) .
- IR Spectroscopy : C-N stretches (1150–1250 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (m/z ~275 for C₁₇H₂₆N₂) .
Q. What preliminary biological assays are used to evaluate the compound’s activity?
- In Vitro Screening :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Neuropharmacology : Radioligand binding assays for serotonin/dopamine receptor affinity .
Advanced Research Questions
Q. How do substituent positions (benzyl vs. propyl) influence the compound’s pharmacokinetic properties?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Propyl groups increase logP, enhancing blood-brain barrier penetration .
- Metabolic Stability : Benzyl groups may reduce hepatic clearance compared to bulkier substituents .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in antimicrobial IC₅₀ values may arise from assay conditions (e.g., pH, inoculum size). Reproduce experiments with standardized protocols (CLSI guidelines) and validate via orthogonal assays (e.g., time-kill kinetics) .
- Data Reconciliation : Compare results across studies using meta-analysis tools like RevMan, adjusting for variables like solvent (DMSO vs. saline) .
Q. How is stereochemical purity ensured during synthesis, and what are the implications for bioactivity?
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases .
- Impact on Activity : Enantiomers may show divergent receptor binding. For example, (R)-enantiomers of similar piperazines exhibit 10× higher serotonin receptor affinity than (S)-forms .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating neuropharmacological effects?
- Rodent Models :
- Forced Swim Test (FST) : Assess antidepressant-like activity via immobility time reduction .
- Open Field Test (OFT) : Screen anxiolytic effects by measuring locomotion and center-zone exploration .
Q. How can computational tools guide the design of derivatives with improved selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
